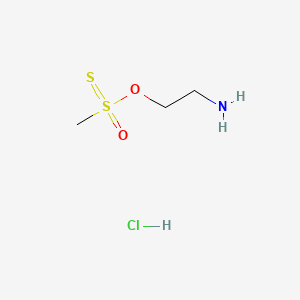

2-Aminoethyl Methanethiosulfonate Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfonothioyloxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S2.ClH/c1-8(5,7)6-3-2-4;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPKIYSDVDLOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724420 | |

| Record name | O-(2-Aminoethyl) methanesulfonothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37597-96-9 | |

| Record name | O-(2-Aminoethyl) methanesulfonothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Probing the Architectural Dynamics of Ion Channels: A Technical Guide to the Substituted Cysteine Accessibility Method Using MTSEA

Foreword: Beyond Static Structures

The intricate dance of ions across cell membranes, orchestrated by ion channels, underpins the very essence of cellular excitability and signaling. While high-resolution structural techniques like cryo-electron microscopy provide invaluable static snapshots of these magnificent protein machines, they often fall short of capturing the dynamic conformational changes that define their function. How does a voltage sensor move? Which residues line the ion permeation pathway? How does the channel gate open and close? To answer these questions, we must venture into the realm of dynamic structural biology. This guide provides an in-depth exploration of a powerful and versatile technique: the Substituted Cysteine Accessibility Method (SCAM) utilizing the thiol-reactive probe, 2-aminoethyl methanethiosulfonate (MTSEA). This field-proven methodology empowers researchers to map the solvent-accessible surfaces of ion channels in their native environment, offering profound insights into their architecture and the conformational rearrangements that govern their activity.

The Foundational Principle: Cysteine, Chemistry, and Current

SCAM is an elegant approach that marries site-directed mutagenesis with covalent chemical modification to infer protein structure.[1][2] The core premise is to systematically introduce a uniquely reactive amino acid, cysteine, into the protein of interest, one residue at a time. The accessibility of this engineered cysteine to a membrane-impermeant thiol-reactive probe, such as MTSEA, is then assessed, typically through functional assays like electrophysiology.

Why Cysteine?

Cysteine is the amino acid of choice for this method due to the unique reactivity of its sulfhydryl (-SH) group.[3] In its deprotonated thiolate form (S-), it is a potent nucleophile, readily reacting with electrophilic reagents. Most ion channels have few, if any, native surface-exposed cysteines in their transmembrane domains, providing a relatively "clean" background for introducing reactive sites at desired locations.[4]

The MTSEA Probe: A Molecular Ruler

Methanethiosulfonate (MTS) reagents are a class of chemical probes that react specifically and rapidly with cysteine's sulfhydryl group to form a stable disulfide bond.[1] MTSEA, being a small, positively charged, and highly water-soluble molecule, is generally membrane-impermeant.[5][6] This property is crucial, as it allows researchers to selectively probe the accessibility of cysteine residues from one side of the membrane—typically the extracellular or intracellular solution in an electrophysiology setup.

The reaction of MTSEA with an accessible cysteine residue results in the covalent attachment of the ethylammonium group to the protein. This modification introduces both steric bulk and a positive charge, which can profoundly alter the function of the ion channel. For instance, if the modified cysteine resides within the ion-conducting pore, the attached group can physically occlude the channel, leading to a measurable decrease in ion flow.[7] It is this functional change that serves as the readout for the accessibility of the introduced cysteine.

Experimental Design: A Self-Validating System

A well-designed SCAM experiment is a self-validating system. The combination of mutagenesis, electrophysiology, and chemical modification provides multiple internal controls and allows for robust interpretation of the data.

The Starting Point: Cysteine-less Template

The ideal starting point for a SCAM study is a "cysteine-less" version of the ion channel of interest, where all non-essential native cysteines have been mutated to a non-reactive amino acid, such as serine or alanine.[4] This minimizes the risk of MTSEA reacting with endogenous cysteines, which could confound the interpretation of results from the engineered cysteine mutants.

Systematic Mutagenesis

The next step is to generate a library of single-cysteine mutants. Residues in the region of interest (e.g., a transmembrane helix, a pore loop) are individually mutated to cysteine.[1] It is crucial to confirm that the introduction of the cysteine mutation itself does not significantly alter the channel's fundamental properties, such as its expression, trafficking to the cell surface, and basic gating characteristics.[1]

The Electrophysiological Assay: Observing Functional Changes

The most common and powerful method for assessing the functional consequences of MTSEA modification is two-electrode voltage clamp (TEVC) recording in Xenopus oocytes.[5][8] This system allows for the robust expression of exogenous ion channels and precise control of the membrane potential and the chemical environment on both sides of the membrane.

The basic experimental workflow is as follows:

-

Baseline Recording: Obtain a stable baseline recording of the ionic current flowing through the cysteine-mutant channel in response to a specific stimulus (e.g., a voltage step for voltage-gated channels or agonist application for ligand-gated channels).[5]

-

MTSEA Application: Perfuse the oocyte with a solution containing MTSEA for a defined period.[5] The channel can be held in a specific conformational state (e.g., closed, open, or inactivated) during MTSEA application to probe state-dependent accessibility.[6]

-

Washout and Post-Modification Recording: Wash out the MTSEA and record the current again using the same stimulus protocol.[5]

-

Data Analysis: A significant and irreversible change in the current amplitude or kinetics after MTSEA application indicates that the engineered cysteine was accessible and that its modification altered channel function.[5]

In-Depth Protocols and Methodologies

Preparation of MTSEA

The stability of MTSEA in aqueous solutions is a critical experimental parameter.[6] MTSEA is susceptible to hydrolysis, which inactivates the reagent. Therefore, proper handling and preparation are paramount.

Protocol: MTSEA Stock and Working Solution Preparation

-

Storage: Store solid MTSEA (hydrobromide salt) desiccated at -20°C and protected from light.[6][9]

-

Stock Solution: On the day of the experiment, prepare a high-concentration stock solution (e.g., 100 mM to 1 M) in an anhydrous solvent like dimethyl sulfoxide (DMSO).[6] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Stored properly at -20°C, the DMSO stock can be stable for up to three months.[6]

-

Working Solution: Immediately before use, dilute the DMSO stock solution into the aqueous recording buffer to the desired final concentration (typically in the micromolar to millimolar range).[6][8] Keep the working solution on ice and protected from light, and use it promptly.

Two-Electrode Voltage Clamp (TEVC) Protocol for SCAM

This protocol outlines the assessment of state-dependent modification of a voltage-gated ion channel expressed in Xenopus oocytes.

Materials:

-

Xenopus oocytes expressing the cysteine-mutant ion channel of interest.

-

TEVC setup with microelectrodes (filled with 3 M KCl), perfusion system, and recording chamber.

-

Standard recording solution (e.g., ND96).

-

Freshly prepared MTSEA working solution.

Methodology:

-

Oocyte Placement and Clamping: Place an oocyte in the recording chamber and perfuse with the standard recording solution. Impale the oocyte with the voltage and current electrodes and clamp the membrane potential at a holding potential where the channel is predominantly in the closed state (e.g., -80 mV).[8]

-

Baseline Current Recording: Apply a voltage-step protocol to elicit ionic currents. For example, step to a depolarizing potential to open the channels, then return to the holding potential. Repeat this protocol several times to ensure a stable baseline recording.

-

State-Dependent MTSEA Application:

-

To test accessibility in the closed state: Continue to perfuse the oocyte with the MTSEA working solution while holding the membrane potential at the closed-state potential (e.g., -80 mV) for a defined duration (e.g., 1-2 minutes).[10]

-

To test accessibility in the open state: Perfuse with the MTSEA working solution while repeatedly applying the depolarizing voltage-step protocol. This ensures that the channels cycle through the open state in the presence of the reagent.[7]

-

-

Washout: Switch the perfusion back to the standard recording solution and wash for several minutes to completely remove any unreacted MTSEA.[5]

-

Post-Modification Recording: Apply the same voltage-step protocol used for the baseline recording to measure the current after MTSEA exposure.

-

Data Quantification: Compare the current amplitude before and after MTSEA application. The effect is typically expressed as the percentage of current inhibition or potentiation.[8]

Data Analysis and Interpretation: From Current Traces to Structural Insights

The analysis of SCAM data allows researchers to deduce critical information about the structure and function of an ion channel.

Quantifying the Modification

The primary data from a SCAM experiment is the change in current amplitude. A lack of effect of MTSEA could mean several things: the cysteine is not accessible to the aqueous solution, the modification of the cysteine does not alter channel function, or the MTSEA solution was inactive. A control experiment with a known accessible cysteine mutant is essential to validate the activity of the MTSEA solution.[8]

Determining the Rate of Modification

By applying short pulses of MTSEA and measuring the current inhibition as a function of time, one can determine the second-order rate constant for the reaction. This rate constant is a product of the intrinsic reactivity of the sulfhydryl group and the local concentration of the MTS reagent at the reaction site. This can provide information about the local electrostatic environment and the steric hindrance around the engineered cysteine.[5]

| Parameter | Description | Typical Data |

| % Inhibition | The percentage decrease (or increase) in current after MTSEA application. | A significant change (e.g., >20%) indicates accessibility. |

| Rate of Modification | The speed at which the current changes during MTSEA application. | Can be used to infer the local environment of the cysteine. |

| State Dependence | Difference in modification rate/extent when MTSEA is applied to the channel in different conformational states (closed, open, inactivated). | Reveals residues that change their accessibility during gating.[10] |

Mapping the Pore Lining

One of the most powerful applications of SCAM is to identify the amino acid residues that line the ion permeation pathway. By systematically mutating residues in a transmembrane segment to cysteine and testing their accessibility to MTSEA, a pattern of accessibility often emerges. For an alpha-helical segment, residues lining a water-filled pore are expected to be accessible, while those facing the lipid bilayer will be inaccessible. This often results in a periodic pattern of accessible residues every 3-4 residues, consistent with the structure of an alpha-helix.[1]

Probing Gating Movements

By comparing the accessibility of a cysteine residue in different functional states of the channel (e.g., closed vs. open), SCAM can provide direct evidence for conformational changes.[6][10] A residue that is inaccessible in the closed state but becomes accessible upon channel opening is likely part of a region that undergoes a significant structural rearrangement during gating.[10] This approach has been instrumental in identifying the movements of voltage sensors and the opening and closing of channel gates.[10][11]

Advanced Applications and Considerations

While electrophysiology is the workhorse of SCAM, the covalent modification of cysteines can be coupled with other detection methods. For example, using a biotinylated version of MTSEA (MTSEA-biotin) allows for the biochemical detection of accessible residues.[12][13] After labeling, the protein can be isolated using streptavidin beads and identified by Western blotting or mass spectrometry.[12][14] This is particularly useful for studying proteins that are difficult to assess functionally or for confirming surface expression.

Limitations:

-

The introduction of a cysteine can sometimes perturb the natural structure or function of the channel.

-

A lack of functional effect upon modification does not definitively mean the residue is inaccessible; the modification may simply not alter function.

-

The size of the MTS reagent can limit its access to narrow crevices or the inner parts of the pore.

Conclusion

The Substituted Cysteine Accessibility Method, particularly with the use of MTSEA, remains a cornerstone technique in the study of ion channel structure and function. It provides a unique bridge between static structural models and the dynamic reality of channel gating in a native membrane environment. By offering a direct readout of solvent accessibility, SCAM empowers researchers to map pore linings, identify gating movements, and ultimately, to understand the intricate molecular choreography that allows these vital proteins to control the flow of life's essential ions.

References

- Current time information in Illes Balears, ES. (n.d.). Google.

- Application Notes and Protocols for Identifying Accessible Cysteine Residues Using MTSEA-biotin. (n.d.). Benchchem.

-

Bogdanov, M., Zhang, W., Xie, J., & Dowhan, W. (2005). Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues. PMC - PubMed Central. Retrieved January 15, 2026, from [Link]

- Applications of MTSEA in Neuroscience Research: Application Notes and Protocols. (n.d.). Benchchem.

- Refining MTSEA Concentration to Avoid Cell Toxicity: A Technical Support Center. (n.d.). Benchchem.

-

The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. (2001). PubMed. Retrieved January 15, 2026, from [Link]

-

Bogdanov, M., Heacock, P., & Dowhan, W. (2024). Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™). (2024). PubMed. Retrieved January 15, 2026, from [Link]

-

Roberts, J. A., Valente, M., Allsopp, R. C., Luff, S. E., & Evans, R. J. (n.d.). Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors. NIH. Retrieved January 15, 2026, from [Link]

- Technical Support Center: State-Dependent Modification of Ion Channels by MTSEA. (n.d.). Benchchem.

-

(PDF) Substituted-cysteine accessibility method. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). (2017). PubMed. Retrieved January 15, 2026, from [Link]

-

MTSEA-biotinylation reveals the extent of ATP-induced changes in... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis and characterisation of a new class of stable S-adenosyl-L-methionine salts. (2000). International Journal of Pharmaceutics. Retrieved January 15, 2026, from [Link]

-

Akabas, M. H. (2015). Cysteine Modification: Probing Channel Structure, Function and Conformational Change. PubMed. Retrieved January 15, 2026, from [Link]

-

Effects of cysteine substitutions on ENaC sensitivity to block by... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

(PDF) Movement of the Na+ Channel Inactivation Gate during Inactivation. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- quality control checks for MTSEA experiments. (n.d.). Benchchem.

-

Coupled Movements in Voltage-gated Ion Channels. (n.d.). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]

-

Methanethiosulfonate Derivatives Inhibit Current through the Ryanodine Receptor/Channel. (n.d.). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]

Sources

- 1. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cysteine Modification: Probing Channel Structure, Function and Conformational Change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methanethiosulfonate Derivatives Inhibit Current through the Ryanodine Receptor/Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Coupled Movements in Voltage-gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling and Application of 2-Aminoethyl Methanethiosulfonate Hydrochloride (MTS-EA-HCl)

This guide provides a comprehensive overview of 2-Aminoethyl methanethiosulfonate hydrochloride (MTS-EA-HCl), a pivotal thiol-reactive reagent in contemporary biochemical and biophysical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure both the integrity of your research and the safety of laboratory personnel.

Introduction: The Role and Reactivity of MTS-EA-HCl

This compound, often abbreviated as MTS-EA-HCl, is a sulfhydryl-specific reagent renowned for its rapid and specific reaction with cysteine residues in proteins.[1] This reactivity forms the basis of its widespread use in techniques such as the Substituted Cysteine Accessibility Method (SCAM), which is instrumental in mapping the topology of membrane proteins, including ion channels and transporters.[2] The core of its utility lies in the covalent modification of a cysteine's thiol group to form a mixed disulfide bond, a reaction that is reversible with the application of reducing agents like dithiothreitol (DTT).[3][4]

The reaction mechanism involves the nucleophilic attack of a deprotonated cysteine (thiolate anion) on the sulfur atom of the thiosulfonate group, displacing the methanesulfinate leaving group. This process is highly efficient, with second-order rate constants in the realm of 10^5 M⁻¹s⁻¹.[3][5]

Caption: Reaction of MTS-EA-HCl with a protein cysteine residue.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of MTS-EA-HCl is fundamental to its safe and effective use.

| Property | Value | Source(s) |

| CAS Number | 37597-96-9 | [6] |

| Molecular Formula | C₃H₁₀ClNO₂S₂ | [6] |

| Molecular Weight | 191.70 g/mol | [6] |

| Appearance | Off-white to pale beige solid powder | [6] |

| Melting Point | 145-147 °C | [6] |

| Solubility | Soluble in water, DMSO, methanol, and warm ethanol. | [6] |

| Stability | Hygroscopic; hydrolyzes in water, particularly at pH > 6.5.[7] Stable under recommended storage conditions.[6] |

Hazard Identification and Toxicological Profile

MTS-EA-HCl is classified as a hazardous chemical and must be handled with appropriate precautions.[6]

-

Acute Toxicity: While comprehensive toxicological data is limited, it is considered harmful if swallowed and may cause respiratory irritation.[6] Studies on related methanethiosulfonate compounds have indicated potential for cytotoxicity.[8][9]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6]

-

Chronic Toxicity: No information is available on the long-term effects of exposure.[6]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is paramount to mitigate the risks associated with MTS-EA-HCl.

Engineering Controls and Work Practices

-

Ventilation: Always handle MTS-EA-HCl within a certified chemical fume hood to avoid inhalation of dust or aerosols.[6]

-

Personal Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.[6]

-

Container Handling: Keep containers tightly closed when not in use.[6] Due to its hygroscopic nature, it is crucial to minimize exposure to atmospheric moisture.

Storage

-

Temperature: Store at -20°C for long-term stability.[6]

-

Moisture Protection: Store in a desiccator to protect from moisture.[3]

-

Incompatibilities: Keep away from strong oxidizing agents.[6]

Caption: Recommended storage workflow for MTS-EA-HCl.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling MTS-EA-HCl.

-

Eye and Face Protection: Wear safety glasses with side shields or chemical goggles.[6]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[6]

Accidental Release and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

First-Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Spill and Leak Procedures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for chemical waste.[6]

-

Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

Experimental Protocols and Best Practices

The high reactivity and limited stability of MTS-EA-HCl in aqueous solutions necessitate careful experimental design.

Solution Preparation and Stability

MTS reagents hydrolyze in aqueous solutions, with the rate of hydrolysis increasing with pH.[7]

-

Stock Solutions: Prepare stock solutions of MTS-EA-HCl in anhydrous DMSO. These can be stored at -20°C for several months.[10]

-

Working Solutions: For experiments, dilute the stock solution into the appropriate aqueous buffer immediately before use.[3] Solutions in distilled water appear to be stable for hours at 4°C, but stability decreases significantly in buffered solutions, especially at pH values above 7.[3] It is recommended to use freshly prepared solutions for optimal results.

Buffer Selection

The choice of buffer is critical for successful experiments with MTS-EA-HCl.

-

pH Considerations: The reaction of MTS reagents with thiols is pH-dependent, as it requires the deprotonated thiolate form of the cysteine residue. Therefore, a pH range of 7.5-8.5 is often preferred.[7] However, at higher pH, the rate of hydrolysis of the MTS reagent also increases. A balance must be struck to achieve efficient labeling while minimizing reagent degradation.[7]

-

Buffer Composition: Avoid buffers containing primary amines, such as Tris, as they can potentially react with the MTS reagent, although this reaction is generally slow.[7] Phosphate or HEPES buffers are commonly used.[11][12]

Substituted Cysteine Accessibility Method (SCAM) Protocol

The following is a generalized protocol for a SCAM experiment on a membrane protein expressed in a cellular system.

-

Cell Preparation: Culture cells expressing the cysteine-mutant protein of interest.

-

Washing: Gently wash the cells with an appropriate buffer (e.g., PBS) to remove any interfering substances from the culture medium.

-

MTS-EA-HCl Treatment:

-

Prepare a fresh working solution of MTS-EA-HCl in the desired buffer at the appropriate concentration (typically in the micromolar to low millimolar range).[3]

-

Incubate the cells with the MTS-EA-HCl solution for a defined period (e.g., 1-5 minutes).[3] The optimal concentration and incubation time should be determined empirically for each system.

-

-

Quenching (Optional but Recommended): To stop the reaction, wash the cells with a buffer containing a thiol-containing scavenger, such as L-cysteine (e.g., 1-5 mM), to react with any remaining MTS-EA-HCl.

-

Washing: Wash the cells again to remove the quenching agent and any unreacted MTS-EA-HCl.

-

Functional Assay: Perform the appropriate functional assay (e.g., electrophysiology, transport assay) to assess the effect of the cysteine modification.

-

Reversibility Check: To confirm that the observed effect is due to the formation of a disulfide bond, the modification can be reversed by treating the cells with a reducing agent such as DTT (e.g., 10-20 mM).[4]

Caption: A generalized workflow for a SCAM experiment.

Decontamination and Waste Disposal

Proper disposal of MTS-EA-HCl and associated waste is crucial for laboratory safety and environmental protection.

-

Quenching of Unreacted Reagent: Before disposal, unreacted MTS-EA-HCl in solutions should be quenched. This can be achieved by adding a molar excess of a thiol-containing compound such as L-cysteine or 2-mercaptoethanol. Allow the reaction to proceed for a sufficient time (e.g., at least 1 hour) to ensure complete neutralization.

-

Waste Disposal: The neutralized waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[13][14] Solid waste, such as contaminated gloves and paper towels, should also be placed in a designated hazardous waste container.

Conclusion

This compound is a powerful tool for probing protein structure and function. Its effective use is contingent upon a thorough understanding of its reactivity, stability, and associated hazards. By adhering to the safety protocols, handling procedures, and experimental best practices outlined in this guide, researchers can harness the full potential of this reagent while maintaining a safe and compliant laboratory environment.

References

-

Uptima. (n.d.). MTS reagents. Retrieved from [Link]

-

ResearchGate. (2015, January 29). In protein cysteine labeling for EPR, are there specific buffers, salts or pH values that are most optimal? Retrieved from [Link]

-

ResearchGate. (2016, August 17). Hi all..whether the DTT Reduction of S-S bond is reversible.. If so how long it takes to form S-S bond again ? Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the effects of MTSES, MTSET, and MTSEA on the conductance... Retrieved from [Link]

- Gotor, C., et al. (2013). Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. Methods in Molecular Biology, 1033, 189-206.

- Ullman, B. R., et al. (2011). The Sensitivity and Specificity of the MTS Tetrazolium Assay for Detecting the in Vitro Cytotoxicity of 20 Chemicals Using Human Cell Lines.

- Carroll, K. S., et al. (2018). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. ACS Chemical Biology, 13(7), 1849-1856.

- Forster, I. C., et al. (2005). Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter. Journal of Biological Chemistry, 280(44), 36941-36953.

- Poole, L. B., et al. (2013). Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. Free Radical Biology and Medicine, 62, 189-203.

- Loo, T. W., & Clarke, D. M. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Bio-protocol, 8(17), e2998.

- Stewart, D. C., et al. (2020). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Molecular Pharmacology, 97(4), 265-276.

- Hartley, J. A., & Gibson, N. W. (1986). DNA Damage and Cytotoxicity of 2-chloroethyl (Methylsulfonyl)methanesulfonate (NSC 338947) Produced in Human Colon Carcinoma Cells With or Without Methylating Agent Pretreatment. Cancer Research, 46(8), 3871-3875.

- Roberts, K. M., et al. (2008). Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors. Journal of Biological Chemistry, 283(30), 20954-20965.

- Paul, S., et al. (2022).

-

ResearchGate. (n.d.). FIG. 2. The effect of membrane impermeable reagents MTSET and MTSES on... Retrieved from [Link]

-

Missouri State University Environmental Management. (2023, February 7). Waste Neutralization Guidance. Retrieved from [Link]

-

University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from [Link]

- Seibert, H., et al. (2002). An evaluation of the in vitro cytotoxicities of 50 chemicals by using an electrical current exclusion method versus the neutral red uptake and MTT assays.

- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.

- Liapakis, G., et al. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current Protocols in Neuroscience, Chapter 4, Unit 4.15.

- Lang, R. J., et al. (2003). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology, 139(6), 1153-1163.

- Mattson, G. D., et al. (2022). Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors. Journal of the American Chemical Society, 144(41), 18881-18894.

-

Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro cytotoxicity on cancer cells. MTS assay evaluated... Retrieved from [Link]

-

YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

- Chen, J., et al. (2022). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes.

- Zhang, C., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chemistry – A European Journal, 28(48), e202201334.

-

JoVE. (2022, November 7). Membrane Proteins Detergent-sensitive Interactions Determination | Protocol Preview. Retrieved from [Link]

-

YouTube. (2020, December 22). How to Build a Fraud Detection System using Machine Learning Models - Meina Zhou. Retrieved from [Link]

-

YouTube. (2025, April 21). Fraud Detection Using Machine Learning – Full Python Data Science Project (94% Accuracy). Retrieved from [Link]

-

Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. ttuhsc.edu [ttuhsc.edu]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. biotium.com [biotium.com]

- 11. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]

- 14. esd.uga.edu [esd.uga.edu]

Mastering the Thiol-Reactive Probe MTSEA: A Technical Guide to Solubility and Application

For Immediate Release

Fremont, CA – In the intricate world of protein biochemistry and neuroscience, precision is paramount. For researchers investigating ion channels, receptors, and enzyme mechanics, the thiol-reactive compound (2-Aminoethyl) methanethiosulfonate hydrobromide (MTSEA) is an indispensable tool.[1][2] Its ability to covalently modify cysteine residues allows for the detailed exploration of protein structure and function.[1] However, the efficacy of MTSEA is critically dependent on its correct handling, particularly concerning its solubility and stability in common laboratory solvents. This in-depth guide provides a comprehensive overview of MTSEA's solubility in DMSO and water, offering field-proven insights and detailed protocols for drug development professionals and research scientists.

Understanding MTSEA and Its Core Application

MTSEA is a positively charged methanethiosulfonate (MTS) reagent that selectively reacts with the sulfhydryl group of cysteine residues, forming a disulfide bond.[2][3] This modification introduces a positive charge into the protein at the site of the cysteine, which can induce a functional change, such as altering ion flow, ligand binding, or gating kinetics.[1] This principle is the foundation of a powerful technique known as the Substituted Cysteine Accessibility Method (SCAM).[1] SCAM involves introducing cysteine residues at specific locations in a protein through site-directed mutagenesis and then probing their accessibility to membrane-impermeant reagents like MTSEA.[1] By observing the functional consequences of this modification, researchers can deduce which residues line a channel pore or are involved in the conformational changes during protein function.[1]

Solubility Profile: DMSO vs. Aqueous Solutions

The choice of solvent is a critical first step in any experiment involving MTSEA. While soluble in both Dimethyl Sulfoxide (DMSO) and water, its behavior and stability differ dramatically between these two media.[2][4][5]

DMSO as the Preferred Solvent for Stock Solutions:

Anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions of MTSEA.[1][6] It is a polar aprotic solvent that readily dissolves both polar and nonpolar compounds, making it an excellent choice for a wide range of organic molecules.[7][8] MTSEA exhibits high solubility in DMSO, with documented concentrations of up to 30 mg/mL.[3] The primary advantage of using anhydrous DMSO is the enhanced stability it affords to MTSEA, which is susceptible to hydrolysis in aqueous environments.[6][9]

Water and Aqueous Buffers: For Immediate Use Only:

MTSEA is also soluble in water and aqueous buffers such as PBS.[2][4][5] Cayman Chemical reports a solubility of 10 mg/mL in PBS (pH 7.2).[3] However, the stability of MTSEA in aqueous solutions is significantly compromised. The methanethiosulfonate group is prone to hydrolysis, a reaction that is dependent on pH and temperature.[9] At a pH of 7.5 and ambient temperature, MTSEA has a half-life of approximately 15 minutes.[2] This rapid degradation necessitates that aqueous working solutions be prepared immediately before use and not stored for extended periods.[1][10]

Comparative Solubility and Stability Data:

| Solvent | Maximum Reported Solubility | Stability | Recommendations |

| Anhydrous DMSO | 30 mg/mL[3] | Stock solutions are stable for up to one month when stored desiccated at -20°C or -80°C.[1][6] | Highly Recommended for preparing concentrated stock solutions. |

| Water / PBS (pH 7.2) | 10 mg/mL[3] | Poor stability; hydrolyzes with a half-life of ~15 minutes at pH 7.5.[2][9] | For immediate use only. Prepare working dilutions from a DMSO stock right before the experiment.[10] |

Experimental Protocols: Preparation and Handling of MTSEA Solutions

Adherence to a validated protocol is crucial for obtaining reproducible and reliable experimental results. The following sections provide step-by-step methodologies for the preparation of MTSEA stock and working solutions.

Preparation of Concentrated MTSEA Stock Solution in Anhydrous DMSO

This protocol describes the preparation of a 100 mM MTSEA stock solution in anhydrous DMSO.

Rationale: Preparing a concentrated stock in anhydrous DMSO minimizes hydrolysis and allows for accurate dilution to the final working concentration.[1][6] Aliquoting into single-use volumes prevents contamination and degradation from repeated freeze-thaw cycles.[1]

Materials:

Procedure:

-

Equilibration: Allow the vial of MTSEA powder to warm to room temperature before opening to prevent condensation of moisture, which can compromise its stability.[1][9]

-

Weighing: Weigh out the desired amount of MTSEA in a fume hood. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 23.6 mg of MTSEA.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the MTSEA powder. Vortex briefly until the solid is completely dissolved.

-

Aliquoting: Dispense the stock solution into small, single-use aliquots in microcentrifuge tubes. The volume of the aliquots should be tailored to the needs of your specific experiments.

-

Storage: Store the aliquots at -80°C for long-term storage (up to one month) or at -20°C for shorter-term storage.[1]

Caption: Workflow for preparing MTSEA stock solution in DMSO.

Preparation of Aqueous Working Solution

This protocol outlines the preparation of a working solution of MTSEA in an aqueous buffer immediately prior to an experiment.

Rationale: Due to the rapid hydrolysis of MTSEA in aqueous solutions, it is critical to prepare the working dilution immediately before it is applied to the biological sample.[2][10]

Materials:

-

Aliquot of concentrated MTSEA stock solution in DMSO

-

Experimental aqueous buffer (e.g., PBS, HEPES-buffered saline)

Procedure:

-

Thawing: On the day of the experiment, retrieve a single aliquot of the MTSEA stock solution from the freezer and thaw it at room temperature.[1]

-

Dilution: Dilute the stock solution to the final desired concentration in your experimental buffer. For example, to prepare 1 mL of a 1 mM working solution from a 100 mM stock, add 10 µL of the stock solution to 990 µL of buffer.

-

Mixing: Gently mix the solution by pipetting or brief vortexing.

-

Immediate Use: Use the freshly prepared working solution immediately in your experiment. Avoid storing aqueous solutions of MTSEA.[10]

Caption: Protocol for preparing aqueous working solutions of MTSEA.

Causality Behind Experimental Choices: Why Anhydrous DMSO and Immediate Use are Critical

The emphasis on using anhydrous DMSO for stock solutions and preparing aqueous dilutions immediately before use is rooted in the chemical reactivity of the methanethiosulfonate group.

-

Hydrolysis: In the presence of water, the sulfur-sulfur bond in MTSEA is susceptible to nucleophilic attack by water molecules, leading to the hydrolysis of the compound. This process is accelerated at higher pH values where the concentration of hydroxide ions, a stronger nucleophile than water, is greater.[11][12] The hydrolysis product is inactive and will not react with cysteine residues, leading to a decrease in the effective concentration of the reagent and potentially causing experimental failure.

-

Solvent Polarity and Stability: DMSO is a polar aprotic solvent, meaning it has a large dipole moment but does not have acidic protons.[7] This characteristic allows it to dissolve polar compounds like MTSEA without participating in proton-donating interactions that could facilitate hydrolysis. By using anhydrous DMSO, the primary reactant for hydrolysis (water) is minimized, thus preserving the integrity of the MTSEA molecule during storage.

Caption: Chemical stability of MTSEA in DMSO versus water.

Conclusion: Best Practices for Success

The successful application of MTSEA in research hinges on a thorough understanding of its chemical properties. By adhering to the protocols and principles outlined in this guide, researchers can ensure the integrity and reactivity of their MTSEA solutions, leading to more accurate and reproducible data. The key takeaways are to always prepare concentrated stock solutions in anhydrous DMSO, store them in single-use aliquots at low temperatures, and only prepare aqueous working solutions immediately prior to their application. These self-validating steps are fundamental to the robust design of experiments utilizing this powerful thiol-reactive probe.

References

-

Uptima. (n.d.). MTS reagents. Retrieved from [Link]

-

Koirala, S., et al. (2014). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 102(5), 997-1004. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biotium.com [biotium.com]

- 3. caymanchem.com [caymanchem.com]

- 4. biotium.com [biotium.com]

- 5. Biotium MTSEA (FULL CHEMICAL NAME: (2-AMINOETHY, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. biotium.com [biotium.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. ttuhsc.edu [ttuhsc.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Utilizing MTSEA as a Probe for GABA Receptor Channels

Introduction

Gamma-aminobutyric acid type A (GABAA) receptors are the principal mediators of fast inhibitory neurotransmission in the central nervous system.[1][2] These ligand-gated ion channels are pentameric structures assembled from a diverse family of subunits (e.g., α, β, γ), forming a central chloride-permeable pore.[3][4] The intricate relationship between the structure of these receptors and their function is a cornerstone of neuroscience and a critical area of investigation for the development of therapeutics for a range of neurological and psychiatric disorders.[5][6]

This guide provides a comprehensive technical overview of the use of [2-aminoethyl] methanethiosulfonate (MTSEA) as a powerful chemical probe to investigate the structure-function relationship of GABAA receptor channels. We will delve into the core principles of the Substituted Cysteine Accessibility Method (SCAM), the mechanism of MTSEA action, and provide a detailed, field-proven protocol for its application. This document is intended for researchers, scientists, and drug development professionals seeking to employ this robust technique to elucidate the molecular architecture and gating mechanisms of GABAA receptors.

Core Principles: The Substituted Cysteine Accessibility Method (SCAM)

SCAM is a powerful biochemical and electrophysiological technique used to identify amino acid residues that line a channel pore or a binding-site crevice and to map their structural rearrangements during channel gating.[7][8][9] The methodology is predicated on a few key principles:

-

Site-Directed Cysteine Mutagenesis: The target protein, in this case, a GABAA receptor subunit, is first rendered cysteine-less by mutating any native, accessible cysteine residues that are not of interest. Subsequently, a unique cysteine residue is introduced at a specific position within the protein via site-directed mutagenesis.[7][8]

-

Thiol-Specific Reagents: A membrane-impermeant, thiol-specific reagent, such as MTSEA, is then applied to the extracellular or intracellular face of the cell expressing the mutant receptor.[7]

-

Covalent Modification: If the introduced cysteine residue is accessible to the aqueous environment, MTSEA will covalently react with its sulfhydryl group, forming a disulfide bond.[7]

-

Functional Readout: This covalent modification often induces a functional change in the receptor, such as an alteration in ion flow, ligand binding affinity, or gating kinetics.[7] This change is typically measured using electrophysiological techniques like two-electrode voltage clamp or patch clamp.

-

Inference of Structure: By systematically introducing cysteine residues at different positions and observing the functional consequences of MTSEA modification, researchers can infer the local environment of each residue and how it changes between different conformational states of the receptor (e.g., closed vs. open).[7][8]

The Probe: [2-Aminoethyl] Methanethiosulfonate (MTSEA)

MTSEA is a positively charged, membrane-impermeant methanethiosulfonate (MTS) reagent that is highly reactive towards the sulfhydryl group of cysteine residues. Its positive charge and hydrophilicity generally prevent it from crossing the cell membrane, allowing for side-specific probing of ion channels.

Mechanism of Action

The reaction between MTSEA and a cysteine residue is a nucleophilic attack by the thiolate anion (S⁻) of the cysteine on the sulfur atom of the thiosulfonate group of MTSEA. This results in the formation of a mixed disulfide bond between the cysteine residue and the 2-aminoethyl group of MTSEA, releasing methanesulfonic acid as a byproduct.

Caption: A generalized workflow for SCAM experiments.

Detailed Step-by-Step Protocol

1. Site-Directed Mutagenesis and cRNA Synthesis

-

Rationale: To introduce a specific cysteine residue for probing.

-

Procedure:

-

Obtain the cDNA encoding the GABAA receptor subunit of interest (e.g., α1, β2).

-

If necessary, create a "cysteine-less" template by mutating any native, accessible cysteines to a non-reactive amino acid like serine or alanine.

-

Use a commercially available site-directed mutagenesis kit to introduce a cysteine codon at the desired position.

-

Verify the mutation by DNA sequencing.

-

Linearize the plasmid DNA and use an in vitro transcription kit to synthesize capped cRNA.

-

Purify and quantify the cRNA. Store at -80°C.

-

2. Xenopus Oocyte Preparation and Injection

-

Rationale: Xenopus oocytes are large, robust cells that efficiently express injected cRNA, making them ideal for electrophysiological studies. [9]* Procedure:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to defolliculate them.

-

Inject each oocyte with approximately 50 nL of the cRNA solution (containing a mixture of subunits, e.g., α1-mutant and wild-type β2) using a microinjector.

-

Incubate the injected oocytes in a suitable medium (e.g., ND96) at 16-18°C for 2-5 days to allow for receptor expression.

-

3. Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Rationale: TEVC allows for the precise control of the oocyte's membrane potential and the measurement of macroscopic currents flowing through the expressed GABAA receptors.

-

Procedure:

-

Prepare the TEVC setup with a recording chamber, microelectrode puller, and amplifier.

-

Fill the microelectrodes with 3 M KCl.

-

Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution (e.g., ND96).

-

Impale the oocyte with the two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte's membrane potential at a holding potential of -60 to -80 mV.

-

4. SCAM Experimental Procedure

-

Rationale: To determine the accessibility of the introduced cysteine and its impact on receptor function.

-

Procedure:

-

Establish a stable baseline: Perfuse the oocyte with a concentration of GABA that elicits a submaximal current response (e.g., EC10-EC50). Record the peak current amplitude. Wash out the GABA until the current returns to baseline. Repeat this step to ensure a stable response.

-

MTSEA application: Prepare a fresh stock solution of MTSEA in water or an appropriate buffer immediately before use. Dilute the MTSEA to the desired final concentration (e.g., 1-2 mM) in the recording solution. Perfuse the oocyte with the MTSEA-containing solution for a defined period (e.g., 2 minutes).

-

Washout: Thoroughly wash out the MTSEA with the standard recording solution.

-

Post-MTSEA GABA response: Re-apply the same concentration of GABA as in step 1 and record the peak current amplitude.

-

(Optional) Reversibility: To confirm that the effect is due to disulfide bond formation, apply a reducing agent like dithiothreitol (DTT) (e.g., 10-20 mM for 2-5 minutes) to break the disulfide bond. After washing out the DTT, the GABA-evoked current should return to its initial baseline level.

-

(Optional) State-dependent modification: To investigate if the accessibility of the cysteine residue changes with the conformational state of the receptor, co-apply MTSEA with a saturating concentration of GABA (to favor the open/desensitized state) or in the presence of a competitive antagonist (to favor the closed state).

-

5. Data Analysis

-

Rationale: To quantify the effect of MTSEA modification.

-

Procedure:

-

Calculate the percentage change in the GABA-evoked current after MTSEA application using the formula: % Change = ((I_post-MTSEA - I_pre-MTSEA) / I_pre-MTSEA) * 100 where I_pre-MTSEA is the baseline GABA current and I_post-MTSEA is the GABA current after MTSEA treatment.

-

A significant change in current (either potentiation or inhibition) indicates that the introduced cysteine is accessible to MTSEA.

-

By plotting the percentage change for a series of cysteine mutants along a protein domain, one can infer structural information, such as which residues line a pore or are involved in gating movements.

-

Data Presentation: A Case Study of the GABAA Receptor α1 Subunit

The following table summarizes data from a study that used SCAM to investigate the GABA binding site on the α1 subunit of the GABAA receptor. [1]Cysteine mutations were introduced at various positions, and the effect of MTSEA-Biotin on the GABA-activated current was measured.

| Mutant (α1 subunit) | Change in GABA-activated Current (%) | Interpretation of Accessibility |

| Y59C | No significant change | Inaccessible |

| T60C | +56% (Potentiation) | Accessible |

| I61C | No significant change | Inaccessible |

| D62C | -21% (Inhibition) | Accessible |

| V63C | No significant change | Inaccessible |

| F64C | -93% (Inhibition) | Highly Accessible |

| F65C | No significant change | Inaccessible |

| R66C | -95% (Inhibition) | Highly Accessible |

| S68C | -61% (Inhibition) | Accessible |

| K70C | No significant change | Inaccessible |

Data adapted from Boileau et al., 1999.[1]

The alternating pattern of accessible (T60, D62, F64, R66, S68) and inaccessible (Y59, I61, V63, F65) residues strongly suggests that this region of the α1 subunit forms a β-strand, with the accessible residues lining the GABA binding pocket. [1]

Trustworthiness and Self-Validation

The SCAM protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

-

Cysteine-less Control: A cysteine-less version of the receptor should be insensitive to MTSEA, confirming that the observed effects are due to the introduced cysteine.

-

Reversibility with DTT: The ability of a reducing agent to reverse the effects of MTSEA confirms the formation of a disulfide bond.

-

State-Dependence: Observing different effects of MTSEA in the presence of agonists or antagonists provides strong evidence for conformational changes in the receptor.

-

Systematic Mutagenesis: A consistent pattern of accessibility across a series of mutants, as seen in the β-strand example, provides a higher level of confidence in the structural interpretation than a single mutant.

Conclusion

MTSEA, in conjunction with the Substituted Cysteine Accessibility Method, is an indispensable tool for elucidating the molecular architecture and dynamic conformational changes of GABAA receptor channels. This in-depth guide provides the foundational knowledge and a practical framework for researchers to apply this powerful technique. By carefully designing experiments and interpreting the results within a sound biophysical context, scientists can continue to unravel the complexities of GABAA receptor function, paving the way for the development of novel and more effective therapeutics for a host of neurological and psychiatric disorders.

References

-

Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. [Link]

-

Boileau, A. J., Newell, J. G., & Czajkowski, C. (1999). Mapping the agonist binding site of the GABAA receptor: evidence for a beta-strand. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(23), 10207–10214. [Link]

-

Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141–148. [Link]

-

Wikipedia. (2023, December 27). GABAA receptor. Wikipedia. [Link]

-

Masiulis, S., Desai, R., Uchański, T., Serna, M., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). GABA A receptor signalling mechanisms revealed by structural pharmacology. Nature, 565(7740), 454-459. [Link]

-

Qian, Y., Zhang, J., & Amara, S. G. (2014). MTSEA-biotin reacts with all single cysteine mutants of SNAT4 in the presence of detergent. Journal of Biological Chemistry, 289(26), 18366-18376. [Link]

-

Forster, I. C., Loo, D. D. F., & Eskandari, S. (2002). Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type IIa Na+/Pi Cotransporter. The Journal of general physiology, 120(5), 627–645. [Link]

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in enzymology, 293, 123–145. [Link]

-

Ennaceur, A., & Mihalik, B. (2012). Conserved cysteine residues in the extracellular loop of the human P2X(1) receptor form disulfide bonds and are involved in receptor trafficking to the cell surface. Journal of neurochemistry, 121(3), 376–388. [Link]

-

Benitah, J. P., Chen, L., & Tomaselli, G. F. (2011). Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels. The Journal of membrane biology, 241(1-3), 29–40. [Link]

-

Liapakis, G., Simpson, M. M., & Javitch, J. A. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current protocols in neuroscience, Chapter 4, Unit 4.15. [Link]

-

Akabas, M. H. (2004). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Methods in molecular biology (Clifton, N.J.), 272, 243–258. [Link]

-

Bogdanov, M., Heacock, P., & Dowhan, W. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). Methods in molecular biology (Clifton, N.J.), 1588, 161–181. [Link]

-

Karlin, A., & Akabas, M. H. (1995). Substituted-cysteine accessibility method. Methods in cell biology, 46, 347–363. [Link]

-

Cleland, T. A., & Kauer, J. A. (2005). Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry. Methods in molecular biology (Clifton, N.J.), 293, 111–121. [Link]

-

Zhang, Y., Kweon, J., & Cui, Q. (2022). Simulation and Machine Learning Methods for Ion-Channel Structure Determination, Mechanistic Studies and Drug Design. Frontiers in molecular biosciences, 9, 868953. [Link]

-

Mphahamele, R. R., Malindisa, S. T., & De P. O. Box 139, University of Venda, Thohoyandou 0950, South Africa. (2013). Synthesis and antiproliferative activity of novel symmetrical alkylthio- and alkylseleno-imidocarbamates. Molecules (Basel, Switzerland), 18(11), 13676–13693. [Link]

-

StatPearls. (2023). GABA Receptor. StatPearls Publishing. [Link]

-

Möhler, H. (2006). GABA(A) receptor subtypes as targets for neuropsychiatric drug development. Advances in pharmacology (San Diego, Calif.), 54, 271–292. [Link]

-

CD BioSciences. (n.d.). Biophysical Analysis in Neuroscience Research. CD BioSciences. [Link]

-

Hogea, C. S., & Lupu, D. S. (2023). GABA Signaling: Therapeutic Targets for Neurodegenerative and Neurodevelopmental Disorders. International journal of molecular sciences, 24(17), 13243. [Link]

-

Harris, A. D., Puts, N. A. J., & Edden, R. A. E. (2015). Macromolecule-suppressed GABA measurements correlate more strongly with behavior than macromolecule-contaminated GABA+ measurements. NeuroImage, 122, 1–8. [Link]

-

Johnston, G. A. R. (2013). Development of effective therapeutics targeting the GABAA receptor: naturally occurring alternatives. British journal of pharmacology, 169(2), 328–346. [Link]

-

Ghencea, C., & Papacocea, R. (2020). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules (Basel, Switzerland), 25(23), 5557. [Link]

-

Penn, A. C., Zhang, Y., & Sivilotti, L. G. (2023). Acute reorganization of postsynaptic GABAA receptors reveals the functional impact of molecular nanoarchitecture at inhibitory synapses. eLife, 12, e86884. [Link]

-

Young, K., & Wang, X. F. (2022). GABAergic signaling beyond synapses: an emerging target for cancer therapy. Trends in cell biology, 32(12), 1035–1045. [Link]

-

Tadesse, S., & Tarekegn, A. (2021). Biophysical applications in structural and molecular biology. Biological chemistry, 402(11), 1349–1360. [Link]

-

Seipel, J. H. (1967). The biophysical basis and clinical applications of rheoencephalography. Neurology, 17(5), 443–451. [Link]

Sources

- 1. Mapping the Agonist Binding Site of the GABAAReceptor: Evidence for a β-Strand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA(A) receptor M2-M3 loop secondary structure and changes in accessibility during channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Combining cysteine scanning with chemical labeling to map protein-protein interactions and infer bound structure in an intrinsically disordered region [frontiersin.org]

- 7. Oocytes as an expression system for studying receptor/channel targets of drugs and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Selective Labeling of Cell Surface Proteins Using MTSEA

Audience: Researchers, scientists, and drug development professionals.

Introduction: The "What" and "Why" of Surface Protein Labeling

The plasma membrane is the dynamic interface between a cell and its environment. The proteins embedded within it—receptors, channels, and transporters—are central to nearly every physiological process, from signal transduction to nutrient uptake. Understanding which proteins are present on the cell surface, in what quantity, and how their presence changes in response to stimuli is a cornerstone of cell biology and a critical aspect of drug development.

This guide details a powerful technique for selectively labeling these surface proteins using methanethiosulfonate (MTS) reagents, specifically . MTSEA is a cell-impermeable, sulfhydryl-reactive compound that covalently attaches to cysteine residues exposed on the extracellular domains of membrane proteins.[1] Because of its charged nature, it cannot cross the lipid bilayer, ensuring that only proteins on the "outside" of the cell are tagged.[2]

This specificity makes MTSEA an invaluable tool for:

-

Quantifying changes in protein surface expression: Track the internalization or externalization of receptors in response to ligand binding.

-

Mapping protein topology: By combining site-directed mutagenesis with MTSEA labeling, researchers can identify which cysteine residues are accessible to the extracellular environment.[1][3]

-

Probing conformational changes: Ligand binding can alter a protein's shape, changing the accessibility of cysteine residues to MTSEA and providing insights into receptor activation mechanisms.[1][4]

-

Isolating surface proteins for analysis: When conjugated to a handle like biotin (e.g., MTSEA-Biotin), labeled proteins can be easily isolated from total cell lysates for subsequent analysis by Western blotting or mass spectrometry.[2]

The Underlying Chemistry: Mechanism of MTSEA Labeling

The utility of MTSEA lies in its specific and efficient reaction with free sulfhydryl (thiol) groups (-SH) found on cysteine residues. The methanethiosulfonate (MTS) group undergoes a disulfide exchange reaction with the cysteine thiol, forming a stable, covalent disulfide bond.[1] This reaction is highly specific for thiols under mild, physiological conditions (pH 7.0-8.5).[5]

The resulting disulfide bond is robust enough to withstand downstream processing but can be cleaved using reducing agents like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the reversible labeling and elution of captured proteins.[5]

Core Protocol: Cell Surface Biotinylation with MTSEA-Biotin

This protocol provides a comprehensive workflow for labeling surface proteins on live, adherent cells with MTSEA-Biotin, followed by streptavidin pulldown and preparation for Western blot analysis.

Critical Materials & Reagents

| Reagent/Material | Specifications | Storage | Purpose |

| MTSEA-Biotin | e.g., [2-((Biotinoyl)amino)ethyl] methanethiosulfonate | -20°C, Desiccated | Primary labeling reagent. |

| Anhydrous DMSO | High purity, low water content | Room Temp | Solvent for MTSEA-Biotin stock. |

| PBS (Phosphate-Buffered Saline) | Ca²⁺/Mg²⁺-free, sterile | 4°C | Washing cells. |

| Quenching Buffer | PBS + 100 mM Glycine or 5-10 mM L-Cysteine | 4°C | To stop the labeling reaction. |

| Lysis Buffer | RIPA or other suitable buffer with protease inhibitors | 4°C | To solubilize cells and proteins. |

| Streptavidin-Agarose Beads | High-binding capacity resin | 4°C | To capture biotinylated proteins. |

| Cell Scrapers | Sterile | Room Temp | To harvest adherent cells. |

Experimental Workflow Diagram

Step-by-Step Methodology

A. Reagent Preparation (Day of Experiment)

-

MTSEA-Biotin Stock Solution: MTSEA reagents are moisture-sensitive and should be prepared fresh immediately before use.[5]

-

Allow the MTSEA-Biotin vial to equilibrate to room temperature before opening to prevent condensation.

-

Dissolve MTSEA-Biotin in anhydrous DMSO to create a 10-20 mg/mL stock solution.

-

-

Working Labeling Solution:

-

Just before labeling, dilute the DMSO stock solution into ice-cold, sterile PBS (pH 7.4) to a final working concentration.

-

Expert Insight: The optimal concentration must be determined empirically for each cell type and protein target, but a starting range of 0.5-1.5 mg/mL is common.[5] Titration is critical to maximize labeling while minimizing cell toxicity.

-

-

Quenching Buffer: Prepare PBS containing 5-10 mM L-Cysteine or 100 mM Glycine. L-Cysteine is highly effective as its free sulfhydryl group directly reacts with and scavenges excess MTSEA.

-

Lysis Buffer: Prepare your lysis buffer of choice (e.g., RIPA) and add a protease inhibitor cocktail immediately before use to prevent protein degradation.

B. Cell Labeling and Harvesting

-

Cell Culture: Grow adherent cells in a suitable vessel (e.g., 6-well or 10 cm plates) until they reach 80-90% confluency.[2]

-

Preparation: Place the cell culture plate on ice. Aspirate the culture medium.

-

Washing: Gently wash the cells twice with ice-cold PBS to remove any serum proteins that contain free thiols which could consume the reagent.[5][6]

-

Labeling: Aspirate the final PBS wash and add the freshly prepared, ice-cold MTSEA-Biotin working solution. Ensure the cell monolayer is completely covered.

-

Incubate the plate on ice for 15-30 minutes with gentle, occasional rocking.[5]

-

Expert Insight: Performing the labeling step on ice is crucial. It slows down cellular processes like endocytosis, ensuring that you are labeling the protein population resident on the surface at that specific moment.[2]

-

-

Quenching: To stop the reaction, aspirate the MTSEA-Biotin solution and wash the cells twice with the ice-cold Quenching Buffer.[2]

-

Final Incubation: Add fresh Quenching Buffer to the cells and incubate on ice for 10-15 minutes. This step ensures that any residual reactive MTSEA is fully neutralized.[2]

-

Final Washes: Aspirate the quenching solution and wash the cells three times with ice-cold PBS to remove the quenching reagent.

-

Cell Lysis: Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

-

Solubilization: Incubate the lysate on ice for 30 minutes, vortexing periodically.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the clear supernatant to a new tube. This is your Total Cell Lysate .[2]

C. Protein Isolation and Analysis

-

Quantification: Determine the protein concentration of the total lysate using a standard method like the BCA assay.[2]

-

Save 'Total' Fraction: Set aside an aliquot of the total lysate (e.g., 20-30 µg of protein). This will serve as your input control, representing the total amount of the protein of interest in the cell (both surface and intracellular).

-

Streptavidin Pulldown:

-

Incubate the remaining lysate with an appropriate amount of pre-washed streptavidin-agarose beads.

-

Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation.

-

-

Washing Beads: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads extensively (at least 3-4 times) with ice-cold lysis buffer to remove non-specifically bound proteins.[5]

-

Elution: After the final wash, aspirate all supernatant. Elute the captured biotinylated proteins by resuspending the beads in 2X Laemmli sample buffer (containing a reducing agent like DTT or β-mercaptoethanol) and boiling for 5-10 minutes.[1] The reducing agent will cleave the disulfide bond, releasing the protein from the MTSEA-biotin tag.

-

Analysis: Centrifuge the beads and load the supernatant (the Surface Fraction ) onto an SDS-PAGE gel for Western blot analysis alongside the 'Total' fraction. Probing with an antibody specific to your protein of interest will reveal the relative amounts in each fraction.

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No/Weak Signal in Surface Fraction | • Inefficient labeling. • Protein has no accessible extracellular cysteines. • Protein is rapidly internalized. | • Optimize MTSEA-Biotin concentration and incubation time. • Confirm protein sequence or introduce a cysteine via mutagenesis (SCAM).[3] • Ensure all labeling steps are performed on ice. |

| Signal in Unlabeled (Negative Control) Cells | • Non-specific binding to beads. | • Pre-clear the lysate by incubating with unconjugated beads before adding streptavidin beads.[2] • Increase the number and stringency of washes after bead incubation. |

| Multiple Non-Specific Bands | • MTSEA-Biotin labels all accessible surface proteins with cysteines. • Contamination from intracellular proteins due to compromised cell membranes. | • This is expected. Confirm the band of interest using a specific antibody for your target protein.[2] • Handle cells gently, always keep them cold, and verify cell viability before starting. Avoid harsh centrifugation.[7] |

| High Background on Western Blot | • Insufficient blocking. • Quenching step was incomplete. | • Block the membrane for at least 1 hour with 5% BSA or non-fat milk.[2] • Ensure quenching buffer is fresh and incubation time is sufficient (10-15 min). |

References

- BenchChem. (n.d.). Application Notes and Protocols for Western Blot Detection of MTSEA-Biotin Labeled Proteins.

- BenchChem. (n.d.). An In-depth Technical Guide to the Thiol Reactivity of MTSEA-Biotin.

- BenchChem. (n.d.). Application Notes and Protocols for Identifying Accessible Cysteine Residues Using MTSEA-biotin.

- BenchChem. (n.d.). Application Notes and Protocols for Live-Cell Imaging with Mtsea-dbco Labeled Proteins.

-

Rubaiy, H. N. (2011). Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels. Channels. Available at: [Link]

-

Forster, I. C., et al. (2002). Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter. Journal of General Physiology. Available at: [Link]

- Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.

-

Roberts, J. A., et al. (2012). Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors. Journal of Biological Chemistry. Available at: [Link]

-

Lang, R. J., & Harvey, J. R. (2003). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology. Available at: [Link]

-

Gümüş, Z. H., et al. (2022). Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells. STAR Protocols. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Cysteine-Specific Protein Modification Using MTSEA Reagents

Introduction: The Power of Cysteine-Specific Labeling

In the landscape of protein biochemistry and drug development, the ability to attach a specific chemical moiety to a precise location within a protein is a transformative capability. Cysteine, with its unique sulfhydryl (-SH) group, offers a prime target for such specific modification.[1][2] The thiol group is a strong nucleophile and has a relatively low abundance in most proteins, making it an ideal handle for site-specific labeling.[2][3]

Methanethiosulfonate (MTS) reagents, such as (2-Aminoethyl) methanethiosulfonate (MTSEA), are a class of highly specific, thiol-reactive compounds that have become indispensable tools for researchers.[4][5][6] These reagents react rapidly and specifically with the sulfhydryl group of cysteine residues under mild conditions to form a stable, yet potentially reversible, disulfide bond.[4][5] This process, known as alkanethiolation, allows for the introduction of a wide array of functional groups—from simple charged molecules to fluorescent dyes and biotin tags—onto a protein surface.[6][7]

A cornerstone application of MTSEA and related reagents is the Substituted Cysteine Accessibility Method (SCAM) .[8][9][10] This powerful technique is used to map the structure and dynamics of proteins, particularly membrane proteins like ion channels and transporters.[8][9][11][12] By systematically introducing cysteine mutations at various positions and testing their accessibility to membrane-impermeant MTS reagents, researchers can identify which residues line an aqueous pore or are exposed to the extracellular or intracellular environment, providing profound insights into protein topology and function.[8][9][10]

This guide provides a comprehensive overview of the principles, protocols, and best practices for MTSEA labeling of cysteine residues, designed for researchers, scientists, and drug development professionals seeking to leverage this versatile technique.

Principle of the Reaction

The specific modification of a cysteine residue by an MTSEA reagent is a nucleophilic substitution reaction. The key to this reaction is the deprotonation of the cysteine's sulfhydryl group (R-SH) to its more reactive thiolate anion form (R-S⁻).

Key Mechanistic Points:

-